molecular formula C8H7FN2O2S B13219361 5-Fluoro-1H-indole-3-sulfonamide

5-Fluoro-1H-indole-3-sulfonamide

Cat. No.: B13219361
M. Wt: 214.22 g/mol
InChI Key: YYZGLDYERRKNCE-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indole-3-sulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various naturally occurring alkaloids and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-1H-indole-3-sulfonamide can be synthesized by treating 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chlorides in the presence of pyridine . The reaction typically involves the following steps:

    Starting Material: 5-Fluoro-1H-indole-3-carbohydrazide.

    Reagent: Aryl-sulfonyl chloride.

    Catalyst: Pyridine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired sulfonamide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-indole-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Typically involves the use of carbon-based electrodes and electrochemical techniques such as cyclic voltammetry.

    Substitution: Aryl-sulfonyl chlorides are commonly used reagents for introducing the sulfonamide group.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further characterized and studied for their biological activities.

Scientific Research Applications

5-Fluoro-1H-indole-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-indole-3-sulfonamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1H-indole-3-sulfonamide is unique

Properties

Molecular Formula

C8H7FN2O2S

Molecular Weight

214.22 g/mol

IUPAC Name

5-fluoro-1H-indole-3-sulfonamide

InChI

InChI=1S/C8H7FN2O2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H,(H2,10,12,13)

InChI Key

YYZGLDYERRKNCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)S(=O)(=O)N

Origin of Product

United States

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